(6-Propylpyridin-3-yl)boronic acid
CAS No.:
Cat. No.: VC16208758
Molecular Formula: C8H12BNO2
Molecular Weight: 165.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BNO2 |
|---|---|
| Molecular Weight | 165.00 g/mol |
| IUPAC Name | (6-propylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3 |
| Standard InChI Key | LZVLCXUDVGIKLK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=C(C=C1)CCC)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(6-Propylpyridin-3-yl)boronic acid features a pyridine ring system with a propyl substituent at the 6-position and a boronic acid (-B(OH)₂) group at the 3-position. This arrangement creates a planar heteroaromatic system with electron-deficient characteristics, enhancing its reactivity in palladium-catalyzed cross-coupling reactions . The boronic acid group acts as a nucleophilic partner, forming covalent bonds with electrophilic aryl or vinyl halides.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂BNO₂ |
| Molecular Weight | 165.00 g/mol |
| SMILES Notation | B(C1=CC(=CN=C1)CCC)(O)O |
| Topological Surface Area | 53.35 Ų |
| LogP (Octanol-Water) | -0.81 (Consensus) |
| Water Solubility | 16.3 mg/mL (ESOL Prediction) |
The compound’s low LogP value (-0.81) suggests moderate hydrophilicity, facilitating its use in aqueous-organic biphasic reaction systems . Its boronic acid group exhibits pH-dependent tautomerism, existing in equilibrium between the trigonal planar boronic acid form and the tetrahedral boronate anion under basic conditions .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (6-Propylpyridin-3-yl)boronic acid typically involves palladium-mediated cross-coupling or directed ortho-metalation strategies. A representative route begins with 3-bromo-6-propylpyridine, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Alternative methods employ Suzuki-Miyaura couplings to install the boronic acid group directly onto pre-functionalized pyridine intermediates .
Key Reaction: Miyaura Borylation
This reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the boronic acid .
Reactivity in Cross-Coupling Reactions
(6-Propylpyridin-3-yl)boronic acid participates extensively in Suzuki-Miyaura reactions, forming biaryl and heterobiaryl structures central to drug discovery. For example, it couples with aryl halides (e.g., 5-bromopyridin-2-amine) under palladium catalysis (e.g., Pd(PPh₃)₄) to yield bipyridine derivatives . The reaction’s efficiency depends on solvent polarity, base selection (e.g., K₂CO₃), and temperature (typically 80–100°C) .
Applications in Pharmaceutical Synthesis
Antimycobacterial Agents
Recent studies highlight its utility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, a class of potent Mycobacterium tuberculosis (M.tb) inhibitors . For instance, coupling (6-Propylpyridin-3-yl)boronic acid with halogenated pyrazolo[1,5-a]pyrimidines generates analogues with enhanced microsomal stability and reduced hERG channel affinity .
Table 2: Representative Pharmacological Derivatives
| Compound | Structure | IC₅₀ (M.tb) | hERG Inhibition |
|---|---|---|---|
| Boc23 | Pyrazolo-pyrimidine-bipyridine | 0.12 μM | >30 μM |
| 72 | 3′-Cyano-bipyridine | 0.08 μM | >50 μM |
These derivatives exhibit submicromolar potency against M.tb, underscoring the boronic acid’s role in optimizing drug-like properties .
Kinase Inhibitors and Anticancer Agents
The pyridine-boronic acid scaffold is a privileged structure in kinase inhibitor design. For example, derivatives bearing 6-propyl substituents demonstrate selective inhibition of tyrosine kinases involved in oncogenic signaling .
Industrial and Materials Science Applications
Agrochemical Development
In agrochemistry, (6-Propylpyridin-3-yl)boronic acid serves as a precursor to herbicidal and fungicidal agents. Coupling with chlorinated heterocycles yields compounds with broad-spectrum activity against Fusarium species .
Advanced Materials
Its incorporation into conjugated polymers enhances electron-transport properties in organic light-emitting diodes (OLEDs). The boronic acid’s ability to coordinate metal ions also facilitates the synthesis of metal-organic frameworks (MOFs) for gas storage .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, sealed, dry |
| Stability | Stable under inert atmosphere |
| Disposal | Incineration |
Recent Advances and Future Directions
Electrostatic Catalysis
Recent work explores its use in electrostatically enhanced pyridylborate salts, which exhibit superior nucleophilicity in urethane synthesis and SN2 reactions . These salts leverage charge delocalization to accelerate reaction kinetics, offering greener alternatives to traditional bases .
Computational Design
Machine learning models predict novel derivatives with optimized bioavailability and reduced toxicity. For example, virtual screening identifies propyl chain modifications that enhance blood-brain barrier penetration for CNS-targeted therapies .
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